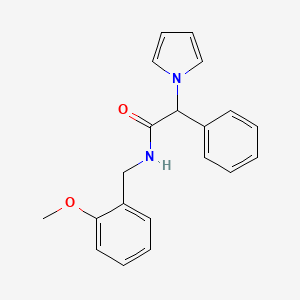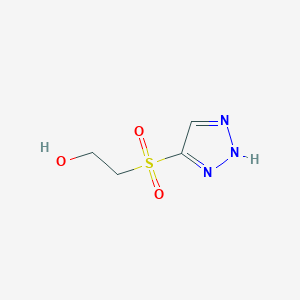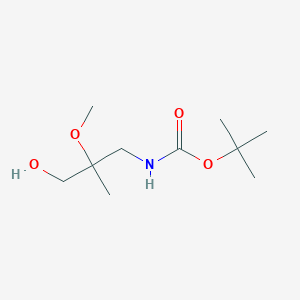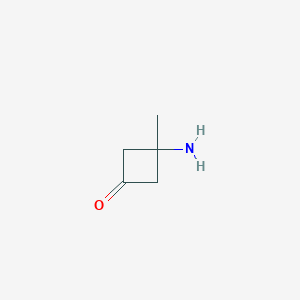![molecular formula C16H22N4O2S B2765791 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097889-49-9](/img/structure/B2765791.png)
2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups and rings . It has a benzimidazole ring, which is a fused benzene and imidazole ring. Attached to this ring is a 2-methyl group and a pyrrolidin-3-yl group, which is a five-membered ring containing nitrogen. This pyrrolidin-3-yl group is further substituted with a pyrrolidin-1-ylsulfonyl group .
Molecular Structure Analysis
The molecule contains several cyclic structures, which likely contribute to its rigidity and shape. The presence of nitrogen in the rings also means that the molecule can participate in hydrogen bonding and other polar interactions. The sulfonyl group is a polar functional group, which could impact the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring is aromatic and relatively stable. The pyrrolidine rings could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation. The sulfonyl group could also participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, its solubility would be affected by the polar sulfonyl group and the presence of nitrogen in the rings. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as the types of intermolecular forces it can form .科学的研究の応用
Antiviral Applications
A study by Hamdouchi et al. (1999) describes the synthesis and testing of structurally related benzimidazoles, including compounds analogous to 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole, as antirhinovirus agents. This research highlights the potential application of such compounds in developing treatments for viral infections, emphasizing the stereospecific synthesis techniques used to avoid the need for separative methods before evaluating antiviral activity (Hamdouchi et al., 1999).
Chemical Synthesis and Characterization
Wang et al. (2015) developed a concise and efficient synthesis method for pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through regioselective aza-ene additions and cyclic–condensation reactions. This method demonstrates the versatility and potential of using benzimidazole analogs in synthetic chemistry, providing high regioselectivity and good yields with simple work-up procedures (Wang et al., 2015).
Poomathi et al. (2015) reported the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via a 1,3-dipolar cycloaddition reaction. This work demonstrates the chemical diversity achievable with benzimidazole derivatives, underlining their significance in creating complex molecular architectures with potential biological applications (Poomathi et al., 2015).
Metal Complex Formation
Sousa et al. (2001) explored the interaction of benzimidazole derivatives with metal centers, leading to the formation of various metal complexes. This research provides insight into the structural characterization of metal complexes containing benzimidazole derivatives, which can have implications in materials science and catalysis (Sousa et al., 2001).
Anticancer Activity
Farah et al. (2011) synthesized substituted benzimidazole derivatives with potential anticancer properties. Their research emphasizes the relationship between chronic inflammation and cancer, proposing benzimidazole derivatives as effective anticancer agents. This study illustrates the therapeutic applications of benzimidazole derivatives in oncology (Farah et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound, also known as 2-methyl-1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole, is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being mu and delta. They play a crucial role in pain perception, mood regulation, and stress response .
Mode of Action
This compound acts as a high-affinity antagonist at the KOR . It binds to the receptor with high affinity, blocking the action of endogenous kappa opioid peptides and exogenous kappa opioid agonists . This results in a decrease in the activation of the KOR pathway .
Biochemical Pathways
The blockade of KORs by this compound affects several downstream pathways. One of the key effects is the reduction of the release of prolactin , a hormone that plays a role in various biological functions including immune regulation and metabolic control .
Result of Action
The antagonistic action of this compound at KORs has several effects at the molecular and cellular level. It has been shown to have antidepressant-like efficacy and to attenuate the behavioral effects of stress . It also shows potential in treating reinstatement of extinguished cocaine-seeking behavior .
特性
IUPAC Name |
2-methyl-1-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-17-15-6-2-3-7-16(15)20(13)14-8-11-19(12-14)23(21,22)18-9-4-5-10-18/h2-3,6-7,14H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLJBUSBJQSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2765710.png)
![4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2765711.png)


![N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2765720.png)


![1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2765723.png)
![3-benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765724.png)

![1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2765726.png)
![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]but-2-ynamide](/img/structure/B2765730.png)
